![molecular formula C21H13BrN2O3 B2533357 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-84-6](/img/no-structure.png)
9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of chromeno[2,3-d]pyrimidin-11-ones was achieved in three steps with microwave assistance . Another study reported the synthesis of new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives by reacting 1H-benzo[f]chromenes with aliphatic and aromatic amines .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields of chemistry due to their complex structures and diverse chemical properties .
Antibacterial Activity
The compound has shown potent antibacterial activity against both gram-positive and gram-negative bacterial species . This makes it a potential candidate for the development of new antibacterial drugs .
Antihistamine Activity
Compounds similar to this have been found to possess antihistamine activity . Antihistamines are drugs that treat allergic rhinitis and other allergies .
Anticancer Activity
There is considerable interest in these compounds due to their potential anticancer activity . They could be used in the development of new cancer therapies .
Hypotensive Activity
These compounds have been associated with hypotensive activity , which means they could potentially be used in the treatment of high blood pressure .
Antiasthmatic Activity
Compounds of this class have been found to possess antiasthmatic activity . This suggests potential applications in the treatment of asthma .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species . Therefore, it can be inferred that this compound may also target bacterial cells.
Mode of Action
Based on the antibacterial activity of similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death .
Biochemical Pathways
Given its potential antibacterial activity, it may affect pathways essential for bacterial survival and growth, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the antibacterial activity of similar compounds, it can be inferred that this compound may lead to bacterial cell death .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the synthesis of the chromenopyrimidine core followed by the introduction of the bromine and hydroxyl groups at specific positions.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Hydroxybenzaldehyde", "Malonic acid", "Acetic anhydride", "Bromine", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyphenyl)benzoic acid by reacting 2-aminobenzoic acid with 2-hydroxybenzaldehyde in ethanol with catalytic sodium hydroxide.", "Step 2: Synthesis of 2-(2-hydroxyphenyl)benzopyran-4-one by reacting 2-(2-hydroxyphenyl)benzoic acid with malonic acid in acetic anhydride with catalytic sodium acetate.", "Step 3: Synthesis of 9-(2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one by reacting 2-(2-hydroxyphenyl)benzopyran-4-one with 2-aminopyrimidine in ethanol with catalytic sodium hydroxide.", "Step 4: Synthesis of 9-(5-bromo-2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one by reacting 9-(2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one with bromine in acetone.", "Step 5: Synthesis of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one by reacting 9-(5-bromo-2-hydroxyphenyl)benzo[5,6]chromeno[2,3-d]pyrimidin-10(9H)-one with sodium hydroxide in ethanol." ] } | |
CAS RN |
899217-84-6 |
Molecular Formula |
C21H13BrN2O3 |
Molecular Weight |
421.25 |
IUPAC Name |
14-(5-bromo-2-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C21H13BrN2O3/c22-12-6-7-17(25)15(9-12)19-23-20(26)16-10-14-13-4-2-1-3-11(13)5-8-18(14)27-21(16)24-19/h1-9,25H,10H2,(H,23,24,26) |
InChI Key |
BSKZMUIBLWJOER-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=C(C=CC(=C5)Br)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



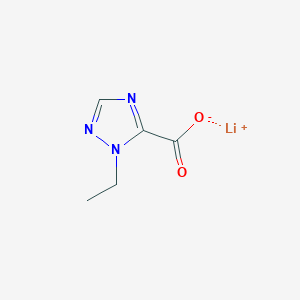
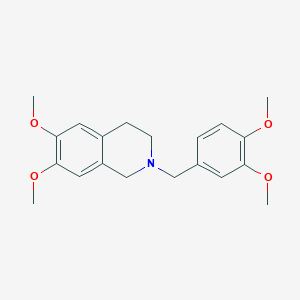
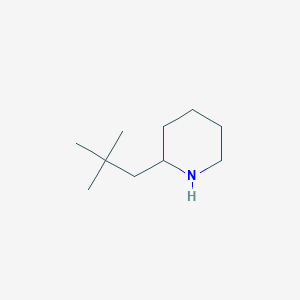
amine dihydrochloride](/img/structure/B2533277.png)
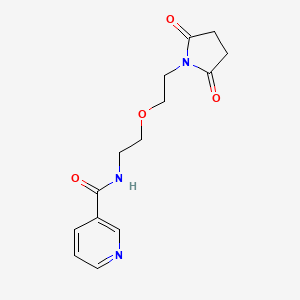
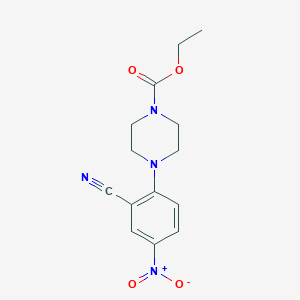

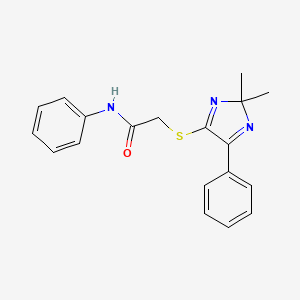
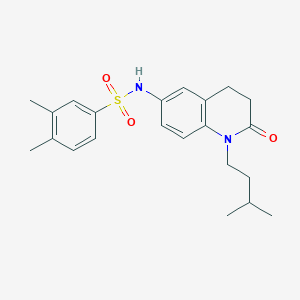
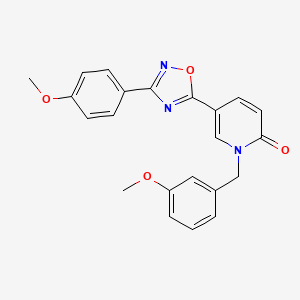
![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
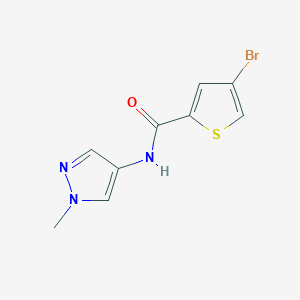

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)